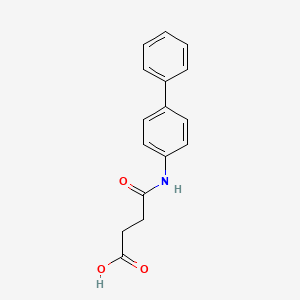

4-氧代-4-(4-苯基苯胺基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Oxo-4-(4-phenylanilino)butanoic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the specific compound 4-Oxo-4-(4-phenylanilino)butanoic acid is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemistry of this class of compounds.

Synthesis Analysis

The synthesis of related 4-oxo acids has been reported using different methods. For instance, an improved method for the synthesis of 2-oxo-4-phenyl-3-butynoic acid was described, which involved reacting the N-methoxy-N-methylamide of monoethyloxalic acid with lithium phenylacetylide, followed by hydrolysis to the free acid . Another synthesis approach for methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates was achieved using Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride . These methods highlight the versatility in synthesizing 4-oxo acid derivatives, which could be adapted for the synthesis of 4-Oxo-4-(4-phenylanilino)butanoic acid.

Molecular Structure Analysis

The molecular and crystal structures of similar 4-oxo acids have been studied using single-crystal X-ray diffraction. For example, 4-oxo-4-(pyridin-3-ylamino)butanoic acid was found to have a bent side chain at the carbon atom adjacent to the carbonyl carbon of the amide fragment, with the crystal structure featuring strong O-H...N hydrogen bonded chains . These structural analyses provide a foundation for understanding the molecular conformation and potential intermolecular interactions of 4-Oxo-4-(4-phenylanilino)butanoic acid.

Chemical Reactions Analysis

The reactivity of 4-oxo acids has been explored in various studies. The kinetics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate (BIFC) in the presence of oxalic acid was investigated, revealing first-order kinetics and the influence of solvent composition on reaction rate . Another study on the oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate (TriPAFC) also showed first-order kinetics in both the oxidant and the acid . These studies suggest that 4-Oxo-4-(4-phenylanilino)butanoic acid may undergo similar oxidation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxo acids are influenced by their molecular structure. For instance, the presence of hydrogen bonding in the crystal structures of 4-oxo-4-(pyridin-ylamino)butanoic acids contributes to their solid-state properties . The thermodynamic parameters of the oxidation reactions of 4-oxo-4-phenyl butanoic acid provide insights into the stability and reactivity of these compounds . These findings can be extrapolated to predict the properties of 4-Oxo-4-(4-phenylanilino)butanoic acid, such as its solubility, melting point, and reactivity in various chemical reactions.

科学研究应用

4-氧代-4-苯基丁酸的动力学和热力学研究

Yogananth 和 Mansoor (2015) 的一项研究探讨了三丙基铵氟铬酸盐在乙酸水溶液中对 4-氧代-4-苯基丁酸的氧化动力学。他们观察到反应相对于三丙基铵氟铬酸盐、4-氧代-4-苯基丁酸和氢离子为一级,并基于动力学结果提出了一个合适的机制 Yogananth & Mansoor,2015。

草酸存在下的氧化动力学

类似地,Vannamuthu 等人 (2015) 研究了苯并咪唑氟铬酸盐在乙酸-水介质中氧化 4-氧代-4-苯基丁酸的动力学。高氯酸和草酸的存在影响了反应,该反应相对于反应物为一级,并由氢离子催化。该研究还深入研究了热力学参数,并基于观察结果提出了一个机制 Vannamuthu 等,2015。

在纳米结构和超分子化学中的应用

合成离子通道的光学选通

Mubarak Ali 等人 (2012) 在基于合成离子通道的纳米流体器件的光学选通中使用了 4-氧代-4-(芘-4-基甲氧基)丁酸。该研究强调了该分子在紫外光触发离子种类的选择性渗透传输中的作用,暗示了在受控释放、传感和信息处理中的潜在应用 Ali 等,2012。

药物分子的超分子水凝胶

Wang 等人 (2007) 展示了一种简单的药物化合物 4-氧代-4-(2-吡啶基氨基)丁酸在特定条件下可以形成水凝胶,强调了氢键和 π-π 堆积相互作用在组装中的作用。研究表明,这些凝胶可以以不同的速度释放药物分子,在药物递送系统中具有潜力 Wang 等,2007。

对晶体学和分子结构分析的贡献

晶体结构研究

PrakashShet 等人 (2018) 对 4-氧代-4-(吡啶-2-基氨基)丁酸的研究揭示了有趣的晶体结构特征和超分子合成子,使用 Hirshfeld 表面和 2D 指纹图分析。该研究提供了对晶体结构内相互作用的详细见解,有助于更广泛地理解分子组装 PrakashShet 等,2018。

了解分子和晶体结构

类似地,Naveen 等人 (2016) 探索了 4-氧代-4-(吡啶-3-基氨基)丁酸的分子和晶体结构,通过单晶 X 射线衍射研究详细描述了分子的结构。他们的工作对晶体内的结构导向相互作用进行了全面分析 Naveen 等,2016。

作用机制

Target of Action

The primary targets of 4-Oxo-4-(4-phenylanilino)butanoic acid are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It was found that Tripropylammonium fluorochromate (TriPAFC) in acetic acid-water medium oxidizes 4-oxo-4-phenyl butanoic acid in the presence of perchloric acid . The reaction is first order each in [TriPAFC], [4-Oxo acid] and [H+] .

Result of Action

It is known that 4-oxobutanoic acids have much biological significance and play an essential role in pharmaceutical chemistry as anti-rheumatic agents and adjuvant arthritis suppressing agents .

属性

IUPAC Name |

4-oxo-4-(4-phenylanilino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(10-11-16(19)20)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGHDPWTXIWQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)

![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)

![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)